2-(Butan-2-yloxy)pyridin-3-amine
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Overview
Description
2-(Butan-2-yloxy)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both an amine group and an ether linkage in the structure of this compound makes it a versatile compound with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with 2-butanol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion. The use of a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, can facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
2-(Butan-2-yloxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the ether linkage can influence its lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound has a similar structure but with a benzyl group instead of a butyl group. It may exhibit different biological activities and chemical reactivity due to the presence of the aromatic benzyl group.
2-(Pyridin-2-yloxy)pyrimidine derivatives: These compounds contain a pyridine ring linked to a pyrimidine ring via an ether linkage. They are known for their antifibrotic and anticancer activities.
Uniqueness
2-(Butan-2-yloxy)pyridin-3-amine is unique due to the presence of the butyl ether linkage, which can influence its chemical and biological properties. The combination of the amine group and the butyl ether linkage provides a distinct set of interactions and reactivity patterns that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-butan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3 |
InChI Key |
PRZAAISFCQSCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC=N1)N |
Origin of Product |
United States |
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